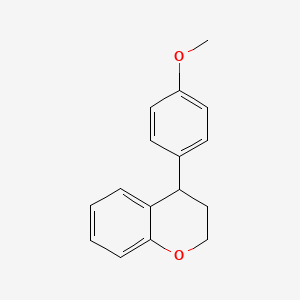
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by the presence of a methoxyphenyl group attached to the benzopyran core, which can influence its chemical and biological properties.
Métodos De Preparación
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with salicylaldehyde in the presence of a base can lead to the formation of the desired benzopyran derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural similarity to natural products makes it a valuable tool for studying biological pathways and interactions.
Medicine: Research has shown that benzopyran derivatives possess potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be compared with other benzopyran derivatives, such as:
Chroman: A simpler benzopyran without the methoxyphenyl group.
Flavanones: Compounds with a similar benzopyran core but different substituents, often found in natural products like citrus fruits.
Isochroman: A structural isomer with the oxygen atom in a different position within the ring
The presence of the methoxyphenyl group in 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Propiedades
Número CAS |
113386-18-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3 |
Clave InChI |
KGLWGNDJBBCSQH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCOC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
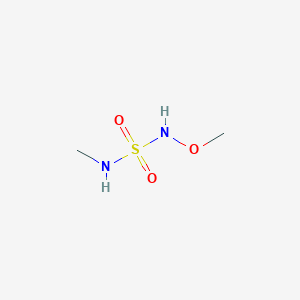
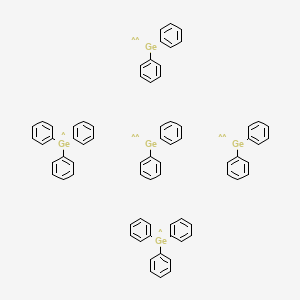
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

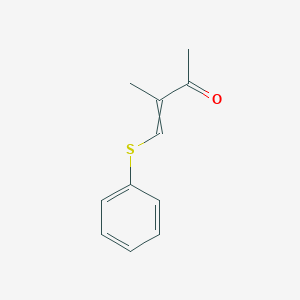
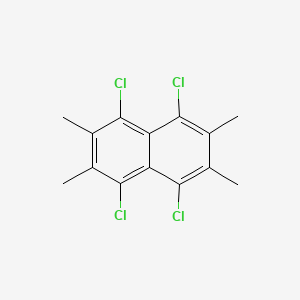
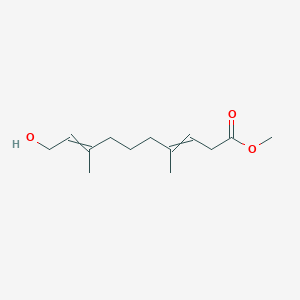
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
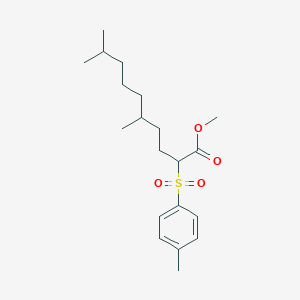

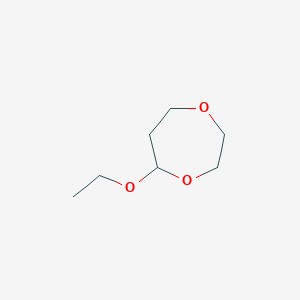
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
